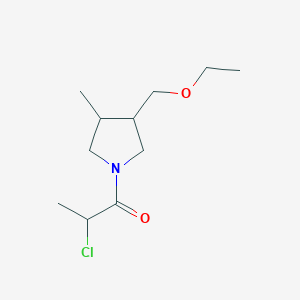
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
説明
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a synthetic organic compound, has garnered interest due to its unique structural features, including a chloro substituent and a pyrrolidine ring. This compound is characterized by its potential biological activity, which may influence various pharmacological pathways. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains 12 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. The presence of the ethoxymethyl group enhances the compound's lipophilicity, potentially improving its biological activity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 229.75 g/mol |
| IUPAC Name | 2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
| InChI Key | OLHBGQWSWFFLEF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(ethoxymethyl)-4-methylpyrrolidine with 2-chloropropanone under controlled conditions. The reaction is facilitated by a suitable base (e.g., sodium hydride) and requires precise temperature control to ensure high yields and purity.
The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives. The ethoxymethyl group may enhance the compound's ability to penetrate cellular membranes, influencing its pharmacological effects .
Case Studies
- Antimicrobial Studies : Research has indicated that pyrrolidine-based compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Future studies on this specific compound could explore these mechanisms further.
- Cytotoxicity Testing : A study involving similar chlorinated compounds demonstrated significant cytotoxic effects in vitro against human cancer cell lines. These findings suggest that this compound could be evaluated for its potential as an anticancer agent.
Future Directions
Given the structural uniqueness and preliminary insights into the biological activity of this compound, further research is warranted to elucidate its pharmacological properties. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways influenced by this compound.
特性
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-7-10-6-13(5-8(10)2)11(14)9(3)12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBNOUOSEWOIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















